2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde 2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17323018
InChI: InChI=1S/C6H7BrN2O/c1-2-9-5(4-10)3-8-6(9)7/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C6H7BrN2O
Molecular Weight: 203.04 g/mol

2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde

CAS No.:

Cat. No.: VC17323018

Molecular Formula: C6H7BrN2O

Molecular Weight: 203.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde -

Specification

Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
IUPAC Name 2-bromo-3-ethylimidazole-4-carbaldehyde
Standard InChI InChI=1S/C6H7BrN2O/c1-2-9-5(4-10)3-8-6(9)7/h3-4H,2H2,1H3
Standard InChI Key LAJOZEUWOSUXSH-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CN=C1Br)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by the IUPAC name 2-bromo-3-ethylimidazole-4-carbaldehyde, with the SMILES notation CCN1C(=CN=C1Br)C=O . The imidazole core, a five-membered aromatic ring containing two nitrogen atoms, is substituted with:

  • An ethyl group (-CH₂CH₃) at the 1-position, enhancing lipophilicity compared to methyl analogs.

  • A bromine atom at the 2-position, which directs electrophilic substitution reactions.

  • An aldehyde group (-CHO) at the 5-position, providing a reactive site for condensation and nucleophilic addition .

The ethyl group’s steric and electronic effects differentiate this compound from its methyl counterpart (2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde), altering solubility and reactivity profiles .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₆H₇BrN₂O
Molecular Weight203.04 g/mol
CAS Number1076224-12-8
XLogP3-AA (Partitioning)1.5 (estimated)
Hydrogen Bond Donors1 (aldehyde proton)
Hydrogen Bond Acceptors3 (N, O)
Topological Polar Surface45.5 Ų

Data derived from PubChem and computational models indicate moderate lipophilicity, suggesting compatibility with organic solvents like dichloromethane or tetrahydrofuran. The aldehyde group’s polarity enhances solubility in polar aprotic solvents, while the bromine and ethyl groups contribute to volatility (estimated boiling point: 235–250°C) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves sequential functionalization of the imidazole ring:

  • Ethylation: Reaction of imidazole with ethylating agents (e.g., ethyl bromide) under basic conditions to yield 1-ethylimidazole.

  • Bromination: Electrophilic bromination at the 2-position using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN).

  • Formylation: Introduction of the aldehyde group via the Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Example Reaction Pathway:

1-EthylimidazoleAIBN, CH₂Cl₂NBS2-Bromo-1-ethylimidazoleDMFPOCl₃2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde\text{1-Ethylimidazole} \xrightarrow[\text{AIBN, CH₂Cl₂}]{\text{NBS}} \text{2-Bromo-1-ethylimidazole} \xrightarrow[\text{DMF}]{\text{POCl₃}} \text{2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde}

Industrial Manufacturing

Scaled production optimizes yield and purity through:

  • Continuous Flow Reactors: Ensure precise temperature control during exothermic bromination.

  • Catalytic Systems: Transition metal catalysts (e.g., Pd/C) may facilitate selective formylation.

  • Purification Techniques: Chromatography or recrystallization from ethanol/water mixtures .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom undergoes SₙAr (Nucleophilic Aromatic Substitution) with amines or alkoxides, enabling diversification of the imidazole scaffold:

C₆H₇BrN₂O+NH₂RC₆H₇N₃OR+HBr\text{C₆H₇BrN₂O} + \text{NH₂R} \rightarrow \text{C₆H₇N₃OR} + \text{HBr}

This reaction is pivotal in synthesizing antiviral or anticancer agents .

Aldehyde Group Reactivity

The aldehyde participates in:

  • Condensation Reactions: Formation of Schiff bases with primary amines.

  • Oxidation: Conversion to carboxylic acids using KMnO₄ or Ag₂O.

  • Reduction: Production of hydroxymethyl derivatives via NaBH₄ .

Applications in Pharmaceutical and Materials Chemistry

Drug Intermediate

  • Hypertension Therapies: Analogous to Losartan metabolites, this compound may serve in angiotensin II receptor antagonists.

  • Anticancer Agents: Bimetallic platinum complexes induce apoptosis in cisplatin-resistant cells .

Coordination Polymers

The aldehyde and bromine groups enable the synthesis of porous coordination polymers for gas storage or catalysis .

Comparative Analysis with Structural Analogs

CompoundMolecular Weight (g/mol)Key Functional GroupsPrice (€/g)Applications
2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde203.04Aldehyde, BrN/ADrug synthesis, metal complexes
2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde189.01Aldehyde, Br873.00Losartan metabolites
5-Bromo-4-methyl-1H-imidazole161.00BrN/AAntiviral intermediates

The ethyl variant’s higher molecular weight and lipophilicity may improve pharmacokinetic profiles in drug design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator